molecular formula C21H25NO3S B2802550 (E)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenylethenesulfonamide CAS No. 1257556-20-9

(E)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenylethenesulfonamide

Cat. No.: B2802550
CAS No.: 1257556-20-9
M. Wt: 371.5
InChI Key: QEYNFKNPDRFCDO-DTQAZKPQSA-N
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Description

The compound (E)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenylethenesulfonamide belongs to the class of (E)-N-aryl-2-arylethenesulfonamides, characterized by a sulfonamide backbone conjugated to two aryl/heteroaryl groups in a trans-configuration. Its structure features a 4-methoxyphenyl group attached to a cyclopentylmethyl moiety at the N-position and a phenyl group at the ethene-sulfonamide terminus.

Properties

IUPAC Name

(E)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c1-25-20-11-9-19(10-12-20)21(14-5-6-15-21)17-22-26(23,24)16-13-18-7-3-2-4-8-18/h2-4,7-13,16,22H,5-6,14-15,17H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYNFKNPDRFCDO-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on the N-Aryl Group

The N-aryl group significantly influences physicochemical and biological properties:

  • Compound 6d : (E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide
    • 4-Fluorophenyl substituent enhances electronegativity, improving metabolic stability.
    • Lower yield (49%) via Method A compared to Method B analogues .
    • Melting point: 98–100°C .
  • Semi-solid state at room temperature, contrasting with crystalline analogues .

Ethene-Sulfonamide Aryl Modifications

  • Compound 6l : (E)-2-(4′-Hydroxy-2′,6′-dimethoxyphenyl)-N-(4-methoxyphenyl)ethenesulfonamide

    • 4′-Hydroxy-2′,6′-dimethoxyphenyl group provides hydrogen-bonding capacity, improving solubility.
    • Higher melting point (146–148°C) due to polar interactions .
  • Compound 6n : (E)-N-(4-Methoxyphenyl)-2-(perfluorophenyl)ethenesulfonamide

    • Perfluorophenyl group increases hydrophobicity and electron-withdrawing effects.
    • Melting point: 131–133°C, reflecting enhanced crystallinity from fluorine atoms .
  • Target Compound : The phenyl group at the ethene terminus balances lipophilicity and aromatic interactions, analogous to 6d and 6f but without electron-withdrawing substituents.

Spectral Data and Structural Validation

Key 1H NMR shifts for ethenesulfonamides:

  • =CH protons : Resonate at δ 6.71–7.81 ppm (J = 15.3–15.6 Hz), confirming trans-configuration .
  • OCH3 groups : δ 3.61–3.85 ppm, with integration consistent with methoxy substituents .
  • NH protons : Broad singlets at δ 6.43–9.53 ppm, indicating sulfonamide hydrogen bonding .

The target compound’s cyclopentylmethyl group would likely show distinct δ 1.5–2.5 ppm signals for cyclopentane protons and δ 3.2–3.5 ppm for the methylene bridge.

Q & A

Q. How does the cyclopentylmethyl group influence conformational flexibility?

  • Methodology : Perform X-ray crystallography (as in ) or rotational barrier calculations (via variable-temperature NMR) to assess ring puckering and steric hindrance. The cyclopentyl group restricts rotation, stabilizing bioactive conformations .

Tables of Key Data

Property Value/Observation Reference
Melting Point131–133°C (analog)
HRMS [M+H]+^+380.0326 (observed)
1^1H NMR (CDCl3_3)δ 7.81 (d, J=15.6 Hz, CH=)
HPLC Purity≥95%*
LogP (Predicted)3.2 ± 0.3

*Note: BenchChem data excluded per guidelines; substituted with analogous methods.

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